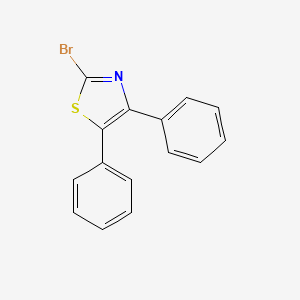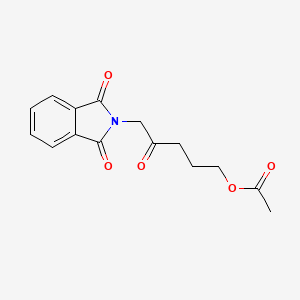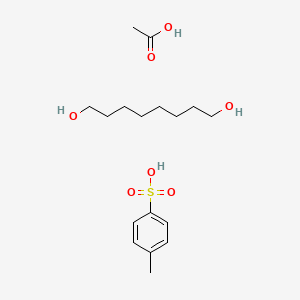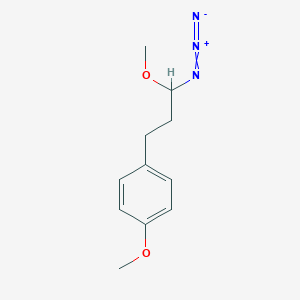![molecular formula C19H14O3 B14287204 1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol CAS No. 114451-27-3](/img/structure/B14287204.png)
1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol is a complex organic compound that belongs to the class of epoxides Epoxides are characterized by an oxygen atom connected to two adjacent carbon atoms in a three-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol typically involves the epoxidation of a precursor molecule. The reaction conditions often include the use of peracids such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction of the epoxide ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted epoxides or alcohols.
Aplicaciones Científicas De Investigación
1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and affect various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Vitamin K1 2,3-epoxide: Similar in structure but differs in its biological role and applications.
2,3-Epoxyphylloquinone: Another epoxide with distinct chemical properties and uses.
1a,7a-Dihydro-1a-methyl-7a-(3,7,11,15-tetramethyl-2-hexadecenyl)-naphtho[2,3-b]oxirene-2,7-dione: Shares structural similarities but has different reactivity and applications.
Uniqueness
1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
114451-27-3 |
|---|---|
Fórmula molecular |
C19H14O3 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
5-methyl-6-oxapentacyclo[9.8.0.02,8.05,7.012,17]nonadeca-1(11),2,7,9,12,14,16,18-octaene-3,4-diol |
InChI |
InChI=1S/C19H14O3/c1-19-17(21)16(20)15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14(15)18(19)22-19/h2-9,17,20-21H,1H3 |
Clave InChI |
FVINIWPYKMDGNU-UHFFFAOYSA-N |
SMILES canónico |
CC12C(C(=C3C4=C(C=CC3=C1O2)C5=CC=CC=C5C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14287135.png)
![4-{[(1,3-Benzothiazol-2-yl)methyl]sulfanyl}-2-phenylphthalazin-1(2H)-one](/img/structure/B14287139.png)









![Trichloro[11-(4-methoxyphenoxy)undecyl]silane](/img/structure/B14287195.png)

